

# 2-Fluoro-2-bromo-ethanol molecular structure and conformation

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## Compound of Interest

Compound Name: **2-Fluoro-2-bromo-ethanol**

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An In-depth Technical Guide to the Molecular Structure and Conformation of **2-Fluoro-2-bromo-ethanol**

## Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of **2-fluoro-2-bromo-ethanol**. By synthesizing data from experimental studies on analogous 2-haloethanols and established principles of physical organic chemistry, this document elucidates the critical interplay of steric, electronic, and intramolecular forces that define the molecule's three-dimensional architecture. Particular emphasis is placed on the role of intramolecular hydrogen bonding in dictating conformational preference. This guide serves as a foundational resource for professionals requiring a detailed structural understanding of halogenated alcohols for applications in medicinal chemistry, materials science, and chemical synthesis.

## Introduction: The Structural Significance of Vicinal Halohydrins

Halohydrins, organic compounds containing a halogen and a hydroxyl group on adjacent carbon atoms, are fundamental motifs in synthetic and medicinal chemistry. The molecule **2-fluoro-2-bromo-ethanol** (C2H4BrFO) presents a particularly compelling case study in conformational analysis. The presence of two different halogens (fluorine and bromine) and a

hydroxyl group on a simple ethane framework creates a rich and complex potential energy surface.

Understanding the preferred three-dimensional structure, or conformation, of such molecules is paramount. Conformation dictates a molecule's dipole moment, its ability to interact with biological receptors, its spectroscopic signature, and its reactivity. For drug development professionals, locking a molecule into a specific, bioactive conformation is a key strategy for enhancing potency and selectivity. The study of **2-fluoro-2-bromo-ethanol** offers fundamental insights into the non-covalent interactions, particularly intramolecular hydrogen bonding, that can be harnessed to achieve such conformational control.

## Core Molecular Structure and Properties

The IUPAC name for this compound is 2-bromo-2-fluoroethan-1-ol.<sup>[1]</sup> The central C-C bond allows for rotation, giving rise to different spatial arrangements of its substituents. The carbon atom bonded to the halogens is a chiral center, meaning the molecule can exist as a pair of enantiomers, (R)-2-bromo-2-fluoroethanol and (S)-2-bromo-2-fluoroethanol.<sup>[2]</sup>

Table 1: Physicochemical Properties of **2-Fluoro-2-bromo-ethanol**

Property	Value	Source
Molecular Formula	C <sub>2</sub> H <sub>4</sub> BrFO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	142.96 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	2-bromo-2-fluoroethan-1-ol	<a href="#">[1]</a>
Common Synonyms	2-Fluoro-2-bromo-ethanol	<a href="#">[1]</a>
CAS Number	459424-41-0	<a href="#">[1]</a>
Predicted Boiling Point	147 °C	<a href="#">[3]</a>
Predicted Density	1.831 g/cm <sup>3</sup>	<a href="#">[3]</a>

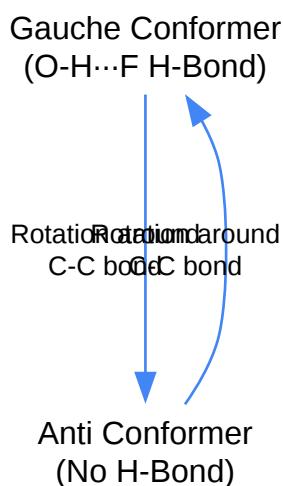
## Conformational Analysis: A Landscape Defined by Hydrogen Bonding

The conformational preferences of **2-fluoro-2-bromo-ethanol** are determined by rotation around the C-C single bond. The key conformations are described by the dihedral angle between the substituents on the adjacent carbons. The most critical factor governing the stability of these conformers is the potential for an intramolecular hydrogen bond between the hydroxyl proton and a halogen atom.

## The Gauche Conformer: Stabilization through Intramolecular Hydrogen Bonding

Extensive studies on simpler 2-haloethanols, such as 2-fluoroethanol, 2-chloroethanol, and 2-bromoethanol, have conclusively shown that the most stable conformation is the gauche form.  
[4][5][6] In this arrangement, the hydroxyl group is rotated to be in close proximity to the halogen atom, allowing for the formation of an intramolecular hydrogen bond (O-H…X). This interaction provides significant energetic stabilization.[4][7]

For **2-fluoro-2-bromo-ethanol**, an O-H…F hydrogen bond is expected to be the dominant stabilizing interaction due to the high electronegativity and hydrogen bond acceptor capacity of fluorine.[8] This interaction stabilizes a gauche conformation where the O-H and C-F bonds are oriented with a dihedral angle of approximately 60°.  
[4][6] Microwave spectroscopy studies on 2-fluoroethanol have determined the F…H distance in this conformer to be approximately 2.42 Å, which is significantly less than the sum of their van der Waals radii, providing clear evidence of this bonding interaction.  
[4][6] The stabilization of the gauche conformer by hydrogen bonding is a well-established principle for 2-fluoroethanol.  
[7]



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Caption: Conformational equilibrium in **2-fluoro-2-bromo-ethanol**.

## Experimental and Theoretical Probes of Conformation

Causality in Experimental Choice: To unambiguously determine the gas-phase structure of a small, flexible molecule, an experimental technique with extremely high resolution is required. Microwave spectroscopy is the gold standard for this purpose. It measures the frequencies of transitions between quantized rotational states of a molecule. These frequencies are exquisitely sensitive to the molecule's moments of inertia, from which a precise three-dimensional structure, including bond lengths and angles, can be derived.<sup>[9]</sup> Its application to 2-chloroethanol and 2-bromoethanol confirmed that only a gauche form was observed, providing strong evidence for the stabilizing hydrogen-halogen interaction.<sup>[4]</sup>

Experimental Protocol: Microwave Spectroscopy The protocol for analyzing a new compound like **2-fluoro-2-bromo-ethanol** would be as follows:

- Sample Introduction: The purified liquid sample is vaporized under low pressure and introduced into the high-vacuum sample chamber of a pulsed-nozzle Fourier-transform microwave spectrometer.
- Supersonic Expansion: The gaseous sample is mixed with an inert carrier gas (e.g., Neon or Argon) and expanded supersonically through a small nozzle into the vacuum chamber. This process cools the molecules to just a few Kelvin, simplifying the complex rotational spectrum by collapsing the population into the lowest energy conformational and vibrational states.
- Microwave Excitation: A short, high-power pulse of microwave radiation is broadcast into the chamber, polarizing the molecules and creating a macroscopic dipole moment.
- Signal Detection: The microwave pulse is turned off, and the subsequent free induction decay (FID) signal emitted by the coherently rotating molecules is detected.
- Data Analysis: The FID is converted from a time-domain to a frequency-domain signal via a Fourier transform, yielding a high-resolution rotational spectrum. By fitting the observed transition frequencies to a quantum mechanical model, highly precise rotational constants

(A, B, C) are obtained. These constants are then used to determine the molecular structure and confirm the dominant conformer.

**Computational Chemistry:** Alongside experimental work, ab initio and Density Functional Theory (DFT) calculations are indispensable. These methods are used to compute the potential energy surface of the molecule by systematically rotating the C-C bond. This allows for the theoretical prediction of the relative energies of all possible conformers (gauche, anti), the barriers to their interconversion, and the geometric parameters of the intramolecular hydrogen bond.

## Predicted Spectroscopic Signatures

The conformational equilibrium of **2-fluoro-2-bromo-ethanol** will be directly reflected in its spectroscopic data.

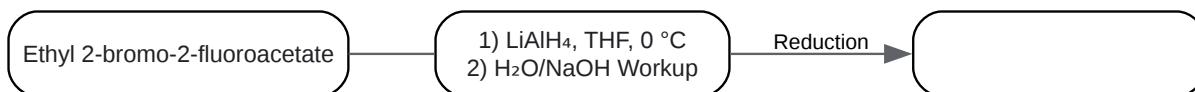
- **Infrared (IR) Spectroscopy:** The most telling feature will be in the O-H stretching region ( $\nu(\text{O-H})$ ). A molecule existing as a mixture of conformers would show two distinct O-H bands. The conformer stabilized by the O-H…F intramolecular hydrogen bond will exhibit a broader, red-shifted (lower frequency) O-H stretching band compared to the sharper, higher-frequency band of any non-hydrogen-bonded (anti) conformer. Studies on 2-iodoethanol and 2-fluoroethanol have demonstrated the utility of IR spectroscopy in probing these interactions. [\[8\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** The vicinal coupling constants ( $^3J$ ) in the  $^1\text{H}$  NMR spectrum are highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the  $^3J(\text{H-H})$  and  $^3J(\text{H-F})$  coupling constants, one can deduce the time-averaged dihedral angles and thereby estimate the relative populations of the gauche and anti conformers in solution. The proton involved in the hydrogen bond is also expected to show a downfield chemical shift.

## Proposed Synthetic Pathway

A reliable method for the synthesis of **2-fluoro-2-bromo-ethanol** is the reduction of a 2-bromo-2-fluoroacetic acid derivative. The following protocol outlines a robust laboratory-scale procedure using lithium aluminum hydride ( $\text{LiAlH}_4$ ).

Experimental Protocol: Synthesis via Reduction

- Reaction Setup: A three-necked, flame-dried round-bottom flask is fitted with a dropping funnel, a reflux condenser, and a nitrogen inlet. A stirred suspension of LiAlH<sub>4</sub> (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is added to the flask and cooled to 0 °C in an ice-water bath.
- Substrate Addition: Ethyl 2-bromo-2-fluoroacetate (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the cooled LiAlH<sub>4</sub> suspension via the dropping funnel. The rate of addition is controlled to maintain the internal temperature below 10 °C. Causality: The dropwise addition at low temperature is critical to control the highly exothermic reaction between the hydride reagent and the ester, preventing side reactions and ensuring safety.
- Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours to ensure the complete reduction of the ester.
- Workup and Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and adding water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where 'x' is the mass of LiAlH<sub>4</sub> used in grams. This sequential addition (Fieser workup) is designed to safely neutralize the excess hydride and precipitate the aluminum salts as a granular, easily filterable solid.
- Isolation: The resulting slurry is stirred for 30 minutes, then filtered through a pad of Celite. The solid precipitate is washed with additional THF.
- Purification: The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting crude oil is purified by fractional distillation under reduced pressure to yield pure **2-fluoro-2-bromo-ethanol**.



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Caption: Proposed synthesis of **2-fluoro-2-bromo-ethanol**.

## Conclusion and Future Outlook

The molecular architecture of **2-fluoro-2-bromo-ethanol** is dominated by a conformational preference for a gauche arrangement, which is significantly stabilized by an intramolecular O-H...F hydrogen bond. This conclusion is drawn from a robust body of evidence from microwave spectroscopy and computational studies on closely related 2-haloethanols.<sup>[4][6]</sup> This intrinsic structural bias is a powerful feature that can be exploited in molecular design.

For drug development professionals, understanding this inherent conformational lock is crucial for designing ligands that present a pre-organized binding epitope to a biological target, potentially reducing the entropic penalty of binding and increasing affinity. For materials scientists, the defined dipole moment and hydrogen bonding capability of the dominant conformer will influence crystal packing and bulk material properties.

Future experimental work, specifically high-resolution microwave spectroscopy and gas-phase electron diffraction performed on **2-fluoro-2-bromo-ethanol** itself, would provide definitive confirmation of these structural predictions and yield precise geometric parameters.

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